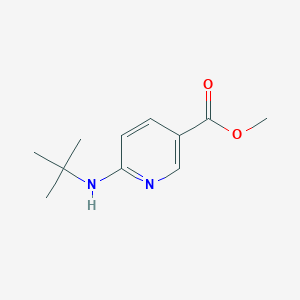

Methyl 6-(tert-butylamino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(tert-butylamino)nicotinate is a nicotinic acid derivative characterized by a tert-butylamino substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position. This compound serves as a critical intermediate in pharmaceutical and specialty chemical synthesis, particularly in developing kinase inhibitors or other bioactive molecules . Its tert-butylamino group confers steric bulk and moderate lipophilicity, influencing binding interactions and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butylamino)nicotinate typically involves the reaction of 6-methylnicotinic acid with tert-butylamine. The reaction is carried out in the presence of an alcohol solvent, and the pH is adjusted to be less than or equal to 1. The reaction temperature is maintained between 80-100°C to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(tert-butylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Neurological Disorders :

- Research indicates that methyl 6-(tert-butylamino)nicotinate exhibits various biological activities related to the central nervous system. Its structure may enhance interactions with biological targets, making it a candidate for treating neurological disorders such as depression and anxiety disorders.

-

Drug Development :

- The compound's unique properties allow it to be explored as a therapeutic agent. Its potential efficacy in modulating neurotransmitter systems has been highlighted in several studies, suggesting its role in drug development targeting specific neurological pathways.

-

Pharmacodynamics and Pharmacokinetics :

- Studies on the interactions of this compound with biological systems have provided insights into its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug). These studies are crucial for assessing the compound's efficacy and safety profile.

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

- Direct Amination : This method involves the reaction of nicotinic acid derivatives with tert-butylamine under controlled conditions to yield the desired compound.

- Reflux Conditions : Utilizing reflux conditions with appropriate solvents has been shown to enhance yields during synthesis.

Case Studies

-

Therapeutic Efficacy :

- A study conducted on animal models demonstrated that this compound significantly reduced symptoms associated with anxiety disorders when administered at specific dosages. The results indicated an increase in serotonin levels, which is crucial for mood regulation.

-

Comparative Analysis :

- Comparative studies with structurally similar compounds revealed that this compound exhibited superior bioavailability and therapeutic effects, attributed to its enhanced lipophilicity due to the tert-butyl group. This characteristic influences its absorption and distribution within biological systems, making it a subject of interest for further research.

Potential Industrial Applications

- Agricultural Chemistry : The compound's unique structure may allow it to be explored as a pesticide or herbicide, targeting specific plant pathways without affecting non-target species.

- Material Science : Its chemical properties could also be beneficial in developing new materials or coatings that require specific interaction with biological systems.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)nicotinate involves its interaction with specific molecular targets. It is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life. This interaction leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Molecular weight from ; †Calculated based on formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Methyl 6-chloronicotinate (Cl) exhibits electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to the electron-donating tert-butylamino group in the target compound .

- Steric and Lipophilic Effects: The tert-butylamino group in the target compound introduces significant steric bulk, which may reduce enzymatic degradation and improve metabolic stability in drug candidates . Methyl 6-(diethylamino)nicotinate, with its branched diethylamino group, shows higher steric hindrance than the target compound but lower lipophilicity due to the tertiary amine’s polarity .

- Solubility and Stability: 6-(tert-Butylamino)nicotinic acid (carboxylic acid form) has greater aqueous solubility than its methyl ester counterpart, making it suitable for formulations requiring hydrophilicity . Methyl 6-methylnicotinate requires storage in cool, UV-protected environments to prevent degradation, a common requirement for esters sensitive to hydrolysis or photolysis .

Biological Activity

Methyl 6-(tert-butylamino)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and biological properties. This article explores the compound's biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group, a tert-butylamino group, and a nicotinate moiety. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 222.28 g/mol. The tert-butylamino group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). Its structural similarity to nicotinic acid suggests potential roles as a therapeutic agent for neurological disorders. The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in modulating neurotransmission and have implications in conditions such as Alzheimer's disease and schizophrenia.

The mechanism of action primarily involves binding to nAChRs, leading to enhanced neurotransmitter release and modulation of neuronal excitability. The presence of the tert-butylamino group may improve binding affinity and selectivity towards specific receptor subtypes.

Research Findings

Several studies have investigated the pharmacodynamics and pharmacokinetics of this compound:

- Binding Affinity : Studies have shown that this compound binds effectively to nAChRs, with varying affinities depending on receptor subtype. This is crucial for understanding its potential therapeutic effects.

- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting its potential as a neuroprotective agent.

- Behavioral Studies : Animal models have been used to evaluate the compound's effects on behavior related to anxiety and cognitive function. Results indicated improvements in memory retention and reduced anxiety-like behaviors, further supporting its therapeutic potential.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-methylnicotinate | Methyl group at 6-position | Nicotinic receptor agonist |

| Methyl 6-(cyclopropylamino)-4-methylnicotinate | Cyclopropyl instead of tert-butyl | Potentially similar receptor activity |

| Methyl 6-(phenylamino)-4-methylnicotinate | Phenyl group replacing tert-butyl | Varied biological activities |

| Methyl 6-(isopropylamino)-4-methylnicotinate | Isopropyl group instead of tert-butyl | Similar receptor interactions |

This comparison illustrates the unique influence of the tert-butyl group in modifying solubility and interaction profiles compared to other derivatives.

Neuroprotective Study

In a study examining neuroprotective properties, this compound was administered to neuronal cultures exposed to oxidative stress. The results indicated that treated cells exhibited significantly lower levels of apoptosis compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Behavioral Assessment

Another study involved administering the compound to rodents in anxiety models. Results showed a significant reduction in anxiety-like behaviors, assessed through elevated plus maze tests, suggesting anxiolytic properties that warrant further investigation.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

methyl 6-(tert-butylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-9-6-5-8(7-12-9)10(14)15-4/h5-7H,1-4H3,(H,12,13) |

InChI Key |

AZMLLXPUGIAKFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.